3-Bromo-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole
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Overview
Description
3-Bromo-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole is a chemical compound with the molecular formula C8H4BrClN2O2S2 . This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring composed of two nitrogen atoms, one sulfur atom, and two carbon atoms. The presence of bromine and chlorophenylsulfonyl groups in its structure makes it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiosemicarbazide, followed by bromination. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and mild bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Amino or thio derivatives of the original compound.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or amines.
Scientific Research Applications
3-Bromo-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorophenylsulfonyl groups allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(4-methylphenylsulfonyl)-1,2,4-thiadiazole
- 3-Bromo-5-(4-nitrophenylsulfonyl)-1,2,4-thiadiazole
- 3-Bromo-5-(4-fluorophenylsulfonyl)-1,2,4-thiadiazole
Uniqueness
3-Bromo-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole is unique due to the presence of the chlorophenylsulfonyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .
Properties
Molecular Formula |
C8H4BrClN2O2S2 |
---|---|
Molecular Weight |
339.6 g/mol |
IUPAC Name |
3-bromo-5-(4-chlorophenyl)sulfonyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C8H4BrClN2O2S2/c9-7-11-8(15-12-7)16(13,14)6-3-1-5(10)2-4-6/h1-4H |
InChI Key |
GZDSKEPILPLOSF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=NC(=NS2)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=NC(=NS2)Br)Cl |
Origin of Product |
United States |
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